synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine
synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine
An In-depth Technical Guide to the Synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine
Abstract
This technical guide provides a comprehensive scientific overview of the , a compound also known as methiopropamine (MPA). Structurally analogous to methamphetamine, MPA is a norepinephrine-dopamine reuptake inhibitor that has emerged as a significant compound within psychoactive substance research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic pathways, including direct reductive amination and a two-step sequence involving the Leuckart reaction followed by Eschweiler-Clarke methylation. The guide explains the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and outlines methods for purification and characterization, all while emphasizing critical safety considerations.
Introduction
Chemical Identity and Pharmacological Significance
Methyl[1-(thiophen-2-yl)ethyl]amine (MPA) is an organic compound featuring a thiophene ring linked to a methylaminopropane backbone.[2] Unlike its phenyl-ring analogue, methamphetamine, the substitution with a thiophene moiety imparts distinct chemical and pharmacological properties.[1] MPA functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), making it a compound of interest in neuropharmacology and medicinal chemistry.[2][3] Its appearance as a research chemical and recreational substance underscores the need for robust and well-documented synthetic procedures to support forensic analysis, pharmacological research, and regulatory efforts.[2][4]
Overview of Synthetic Strategies
The synthesis of MPA fundamentally involves the formation of a crucial carbon-nitrogen bond to establish the secondary amine. This can be achieved through several established methodologies in organic chemistry. This guide will focus on two primary, logical, and field-proven strategies:
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Direct Reductive Amination: A one-pot synthesis where 2-acetylthiophene is reacted with methylamine in the presence of a reducing agent to directly form the target secondary amine.[5][6]
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Two-Step Synthesis via a Primary Amine Intermediate: This pathway first involves the synthesis of the primary amine, 1-(thiophen-2-yl)ethanamine, from 2-acetylthiophene via the Leuckart reaction.[7][8] The resulting primary amine is then specifically methylated using the Eschweiler-Clarke reaction.[9][10]
Each approach offers distinct advantages regarding efficiency, scalability, and control over impurities, which will be discussed in their respective sections.
Synthetic Pathway I: Direct Reductive Amination
Direct reductive amination is a highly efficient and widely utilized method for synthesizing amines from carbonyl compounds in a single procedural step.[5][11] This one-pot reaction combines the formation of an imine intermediate and its subsequent reduction, offering high atom economy and procedural simplicity.
Principle and Mechanism
The reaction proceeds in two main stages within the same pot. First, the carbonyl carbon of 2-acetylthiophene undergoes nucleophilic attack by methylamine to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine to yield the final secondary amine.[6]
The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the protonated imine intermediate much faster than the starting ketone, preventing unwanted side reactions like the reduction of 2-acetylthiophene to its corresponding alcohol.[6]
Caption: Workflow for Direct Reductive Amination.
Detailed Experimental Protocol
Materials:
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2-Acetylthiophene (1.0 eq)
-
Methylamine (e.g., 40% solution in water, 1.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (solvent)
-
Acetic acid (to maintain acidic pH)
-
Diethyl ether or Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in methanol.
-
Add the methylamine solution (1.5 eq) to the flask and stir the mixture at room temperature for 30 minutes.
-
Carefully monitor the pH of the solution, adjusting to approximately 6-7 by the dropwise addition of acetic acid. This protonates the imine, activating it for reduction.[5]
-
In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas if the pH becomes too acidic. Maintain pH between 6 and 7.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and basify with a saturated sodium bicarbonate solution until the pH is >9.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by vacuum distillation.
Synthetic Pathway II: Leuckart-Wallach and Eschweiler-Clarke Sequence
This classic two-step approach provides excellent control and is often robust. It involves creating the primary amine first, which is then specifically methylated.
Part A: Synthesis of 1-(Thiophen-2-yl)ethanamine via the Leuckart Reaction
The Leuckart reaction (or Leuckart-Wallach reaction) is a reductive amination that uses formic acid or its derivatives as the reducing agent.[7][12] Heating a ketone with ammonium formate produces the N-formyl derivative of the corresponding amine, which is then hydrolyzed to yield the primary amine.[8]
Mechanism: Ammonium formate dissociates into ammonia and formic acid. Ammonia reacts with 2-acetylthiophene to form an imine. Formic acid then acts as a hydride donor to reduce the imine. The reaction is driven by the formation of stable carbon dioxide.[7][8]
Caption: N-methylation via the Eschweiler-Clarke Reaction.
Experimental Protocol:
-
To a flask containing 1-(thiophen-2-yl)ethanamine (1.0 eq), add formic acid (90%, 2.0 eq).
-
Add aqueous formaldehyde (37%, 1.1 eq) dropwise while cooling the flask in an ice bath to control the initial exothermic reaction.
-
After the addition is complete, attach a reflux condenser and heat the mixture gently on a steam bath or in a water bath at 80-100 °C for 8-12 hours. CO₂ evolution will be observed.
-
Cool the reaction mixture and carefully add concentrated HCl to decompose any remaining formic acid.
-
Remove any volatile components under reduced pressure.
-
Dilute the residue with water and basify to pH >10 with concentrated NaOH solution, ensuring the mixture remains cool.
-
Extract the product with an organic solvent, dry the combined extracts, and concentrate to give the crude Methyl[1-(thiophen-2-yl)ethyl]amine.
-
Purify by vacuum distillation.
Purification and Characterization
Purification Techniques
The final product is a basic amine, which dictates the purification strategy.
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.
-
Vacuum Distillation: As a liquid, the amine can be effectively purified by distillation under reduced pressure to prevent decomposition.
-
Chromatography: While possible, column chromatography on silica gel can be challenging for amines due to their basicity. Using a silica gel column treated with triethylamine or using alumina can yield better results.
Spectroscopic Analysis
Confirming the structure and purity of the synthesized Methyl[1-(thiophen-2-yl)ethyl]amine requires standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Thiophene Protons: Three signals in the aromatic region (~6.9-7.2 ppm). CH: A quartet coupled to the adjacent CH₃ group. CH₃ (ethyl): A doublet coupled to the adjacent CH proton. N-CH₃: A singlet. N-H: A broad singlet (may be exchangeable with D₂O). |
| ¹³C NMR | Signals corresponding to the thiophene ring carbons, the chiral carbon (CH), the ethyl CH₃, and the N-CH₃ carbon. |
| IR Spectroscopy | N-H stretching band (~3300-3400 cm⁻¹), C-H stretching bands (aromatic and aliphatic), and characteristic thiophene ring vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₃NS (155.26 g/mol ). [2] |
Safety Considerations
The involves several hazardous materials and the final product is a psychoactive substance with a potential for abuse.
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Reagent Hazards:
-
2-Acetylthiophene: Harmful if swallowed or in contact with skin. [13] * Methylamine: Flammable, toxic, and corrosive. Work in a well-ventilated fume hood.
-
Formic Acid & Acetic Acid: Highly corrosive and can cause severe burns.
-
Formaldehyde: A known carcinogen and irritant.
-
Sodium Cyanoborohydride: Highly toxic. Reacts with acid to produce lethal hydrogen cyanide (HCN) gas. All manipulations must be performed in a fume hood, and the reaction pH must be carefully controlled.
-
-
Product Hazards: As a norepinephrine-dopamine reuptake inhibitor, MPA is a potent stimulant with physiological and psychological effects. [1][2]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
-
Legal Status: The legal status of MPA varies by jurisdiction and may be controlled. [2]Researchers must ensure compliance with all local, state, and federal regulations regarding its synthesis, handling, and possession.
Conclusion
The can be accomplished effectively through either direct reductive amination or a two-step Leuckart/Eschweiler-Clarke sequence. The direct method offers higher efficiency and is often preferred in industrial settings, while the two-step method provides robust control and may be more suitable for smaller-scale laboratory synthesis where intermediate purification is desired. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety guidelines are paramount for the successful and safe synthesis of this pharmacologically significant molecule.
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